Map3K14-IN-173 is classified as a small molecule inhibitor. It is synthesized to specifically inhibit the activity of MAP3K14, thereby modulating the NF-κB signaling pathway. This compound has been explored in various studies for its efficacy in treating conditions such as systemic lupus erythematosus and other immune-related disorders .
The synthesis of Map3K14-IN-173 involves several steps that include the selection of appropriate building blocks with functional groups suitable for further reactions. The synthesis typically begins with commercially available precursors that undergo a series of chemical transformations, including coupling reactions and purification processes to yield the final product. The purity of Map3K14-IN-173 is generally confirmed to be greater than 98% through techniques such as high-performance liquid chromatography (HPLC).
Map3K14-IN-173 has a defined molecular structure characterized by specific functional groups that facilitate its interaction with MAP3K14. The structural formula includes various aromatic rings and substituents that enhance its binding affinity to the target kinase. Detailed structural data can be obtained from crystallography studies or computational modeling, which illustrate how the compound interacts at the molecular level with its target.
Map3K14-IN-173 primarily acts through competitive inhibition of MAP3K14. Upon administration, it binds to the active site of the kinase, preventing substrate phosphorylation necessary for downstream signaling events in the NF-κB pathway. The compound's reactivity profile indicates stability under physiological conditions, allowing it to exert its effects without rapid degradation .
The mechanism of action of Map3K14-IN-173 involves inhibition of MAP3K14, which subsequently prevents the activation of downstream effectors in the non-canonical NF-κB signaling pathway. Normally, upon stimulation by various cytokines or cellular stress signals, MAP3K14 phosphorylates IκB kinase α (IKKα), leading to the processing of p100 into p52 and subsequent nuclear translocation of RelB/p52 dimers to activate target genes. By inhibiting this process, Map3K14-IN-173 effectively reduces inflammatory responses and may promote apoptosis in certain immune cells .
Map3K14-IN-173 exhibits specific physical properties such as solubility in organic solvents and stability at room temperature. Its chemical properties include a defined melting point, boiling point, and solubility characteristics that are critical for formulation in pharmaceutical applications. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm these properties during quality control processes.
Map3K14-IN-173 has significant potential in scientific research, particularly in studies focused on immune modulation and cancer therapy. Its ability to inhibit MAP3K14 makes it a candidate for treating autoimmune diseases like systemic lupus erythematosus by restoring balance in immune cell function. Additionally, it has been investigated for its role in enhancing the efficacy of immunotherapies against tumors by modulating T cell responses .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3